2-Chloro-N,N-diethylethanamine hydrochloride
Overview
Description
2-Chloro-N,N-diethylethanamine hydrochloride is a chemical compound with the molecular formula C6H15Cl2N. This compound is primarily used as an alkylating agent in various chemical syntheses and has applications in pharmaceuticals and other industries .
Mechanism of Action
Target of Action
2-Chloro-N,N-diethylethanamine hydrochloride, also known as 2-Diethylaminoethylchloride hydrochloride, is a monofunctional alkylating agent . Its primary targets are guanine nucleobases in DNA . The compound has been identified as a small molecule that selectively kills PARP1- and xeroderma pigmentosum A-deficient cells .
Mode of Action
The compound preferentially alkylates guanine nucleobases, forming DNA adducts . These adducts can be removed from DNA by either a PARP1-dependent base excision repair or nucleotide excision repair . This interaction with its targets leads to the formation of strand breaks, an accumulation of cells in S phase, and activation of the DNA damage response .
Biochemical Pathways
The compound’s action affects the DNA repair pathways, particularly the base excision repair (BER) and nucleotide excision repair pathways . The formation of DNA adducts and subsequent repair processes can lead to strand breaks and activation of the DNA damage response .
Result of Action
The result of the compound’s action is the selective killing of PARP1- and xeroderma pigmentosum A-deficient cells . This is due to the cells’ inability to effectively repair the DNA damage caused by the compound . Furthermore, the compound has been shown to selectively inhibit PARP1-deficient xenograft tumor growth compared to isogenic PARP1-proficient tumors .
Biochemical Analysis
Biochemical Properties
2-Chloro-N,N-diethylethanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to act as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its alkyl group to these molecules. This alkylation process can modify the structure and function of the target biomolecules, leading to changes in their activity. For example, it can alkylate nucleophilic sites on proteins, such as the amino groups of lysine residues, altering the protein’s function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. It can influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, it may induce mild stress responses, while higher concentrations can lead to significant cellular damage and apoptosis. The compound’s ability to alkylate DNA and proteins can disrupt normal cellular processes, leading to altered gene expression and metabolic imbalances .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. It primarily acts as an alkylating agent, transferring its alkyl group to nucleophilic atoms such as nitrogen and oxygen in DNA, RNA, and proteins. This alkylation can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and cell death. Additionally, the alkylation of proteins can alter their structure and function, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to cumulative cellular damage, affecting cell viability and function. In vitro and in vivo studies have shown that prolonged exposure can result in significant alterations in cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to severe cellular and tissue damage. High doses can result in systemic toxicity, affecting multiple organs and leading to adverse health outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an alkylating agent. It can interact with enzymes and cofactors involved in metabolic processes, altering their activity and affecting metabolic flux. The compound’s alkylation of biomolecules can lead to changes in metabolite levels, disrupting normal metabolic homeostasis. Additionally, its interaction with metabolic enzymes can influence the overall metabolic rate and efficiency .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with various transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles. Its localization can influence its activity and function, with specific targeting signals or post-translational modifications directing it to particular compartments. The compound’s presence in the nucleus can lead to DNA alkylation, while its localization in the cytoplasm can affect protein function .
Preparation Methods
2-Chloro-N,N-diethylethanamine hydrochloride can be synthesized through the reaction of diethylamine with ethylene oxide, followed by chlorination with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Chloro-N,N-diethylethanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Alkylation Reactions: As an alkylating agent, it can introduce alkyl groups into various substrates, including nucleobases in DNA.
Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethanol and hydrochloric acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific nucleophile or substrate used but often include substituted amines, ethers, and alcohols .
Scientific Research Applications
2-Chloro-N,N-diethylethanamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Chloro-N,N-diethylethanamine hydrochloride can be compared with other alkylating agents such as:
2-Chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring, which affects its chemical properties and uses.
N-(2-Chloroethyl)-N,N-dimethylammonium chloride: Another alkylating agent with distinct applications in organic synthesis.
The uniqueness of this compound lies in its specific alkylating properties and its ability to selectively target PARP1-deficient cells, making it valuable in both research and therapeutic contexts .
Properties
IUPAC Name |
2-chloro-N,N-diethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSWDIQBBZLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-35-6 (Parent) | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |
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DSSTOX Substance ID |
DTXSID1029203 | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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Molecular Weight |
172.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [MSDSonline] | |
Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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CAS No. |
869-24-9 | |
Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |
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Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
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Record name | 869-24-9 | |
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Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
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Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |
Source | EPA DSSTox | |
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Record name | 2-chloroethyldiethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |
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Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |
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Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |
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